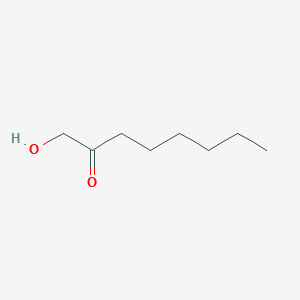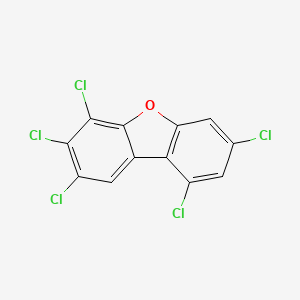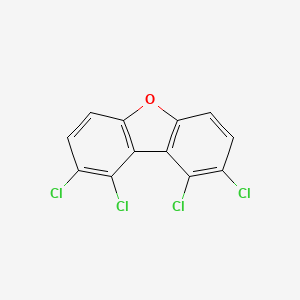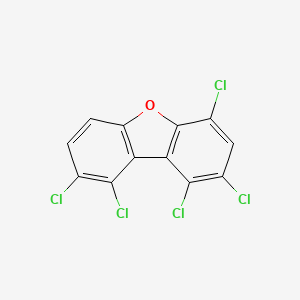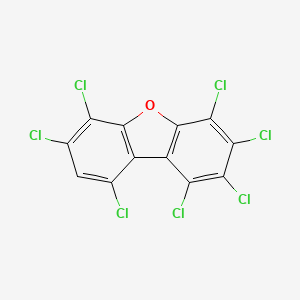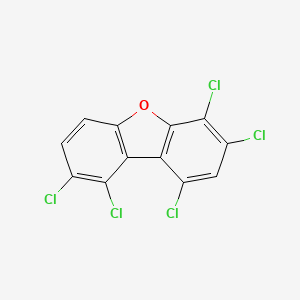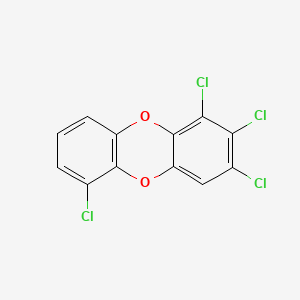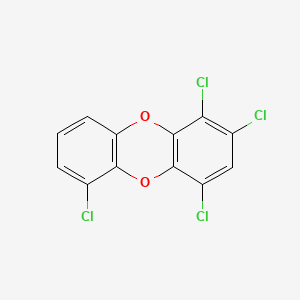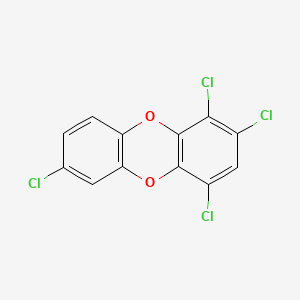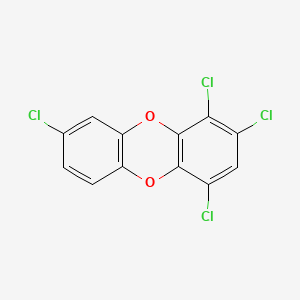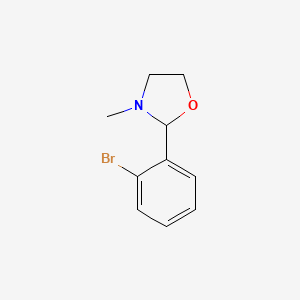
1,3,6,9-Tetrachlorodibenzo-P-dioxin
概要
説明
1,3,6,9-Tetrachlorodibenzo-P-dioxin is one of 75 chlorinated dibenzo-p-dioxin (CDD) congeners . CDDs are a class of manufactured chemicals that consist of dioxin skeletal structures with chlorine substituents . They are also persistent organic pollutants (POPs), thus their production is regulated in most areas .
Synthesis Analysis
Dioxins are mainly by-products of industrial processes but can also result from natural processes, such as volcanic eruptions and forest fires . They are unwanted by-products of many manufacturing processes including smelting, chlorine bleaching of paper pulp and the manufacture of some herbicides and pesticides .
Molecular Structure Analysis
The structure of dibenzo-1,4-dioxin consists of two benzene rings joined by two oxygen bridges . In PCDDs, chlorine atoms are attached to this structure at any of 8 different places on the molecule, at positions 1–4 and 6–9 . There are 75 different PCDD congeners .
Chemical Reactions Analysis
Dioxins are very unreactive . Reactivity generally decreases with increased degree of substitution of halogen for hydrogen atoms . Materials in this group may be incompatible with strong oxidizing and reducing agents .
Physical And Chemical Properties Analysis
1,3,6,9-Tetrachlorodibenzo-P-dioxin has a molecular weight of 321.971 g/mol . It is a small molecule and is part of the class of organic compounds known as chlorinated dibenzo-p-dioxins .
科学的研究の応用
Environmental Monitoring and Toxicity Assessment
1,3,6,9-Tetrachlorodibenzo-P-dioxin (TCDD) is a highly toxic compound with widespread presence in the global ecosystem. The development of sensitive immunoassays for TCDD has enabled rapid and cost-effective analysis of environmental samples such as soil and biota, facilitating more efficient environmental monitoring and regulatory decisions (Shan et al., 2001). Additionally, the toxic equivalency factors (TEFs) for dioxin-like compounds, including TCDD, have been refined, aiding in the evaluation of environmental and health risks associated with exposure to these compounds (van den Berg et al., 2006).
Ecotoxicological Relevance
The ecotoxicological impact of TCDD has been studied in various species, including fish. Research using feral fish species and models like zebrafish has provided insights into reproductive and developmental toxicity, enhancing our understanding of the risks TCDD poses to wildlife and the broader ecosystem (King-Heiden et al., 2012).
Cancer Research
Studies have explored the role of TCDD in carcinogenesis. The International Agency for Research on Cancer (IARC) classified TCDD as a group 1 carcinogen, supported by epidemiologic evidence and animal studies. Research in this area continues to evolve, contributing to our understanding of the mechanisms by which TCDD may induce cancer (Steenland et al., 2004).
Biotransformation and Bioremediation
The biotransformation of TCDD under various environmental conditions has been studied to explore potential bioremediation strategies. For instance, research on the anaerobic reductive dechlorination of chlorinated dioxins in estuarine sediments has provided insights into natural degradation processes, which could inform methods to mitigate dioxin contamination (Vargas et al., 2001).
作用機序
Dioxins exert their effects through interaction with a specific intracellular protein, the Ah receptor . While binding to the receptor is necessary, it is not sufficient to bring about a chain of events leading to various responses including enzyme induction, immunotoxicity, reproductive and endocrine effects, developmental toxicity, chloracne, tumor promotion, etc .
Safety and Hazards
将来の方向性
There is ongoing research into the impacts of dioxin exposure on brain connectivity , the transgenerational transmission of 2,3,7,8-Tetrachlorodibenzo-p-dioxin , and the correlation of biodegradation kinetics of 2,3,7,8-Tetrachlorodibenzo-p-dioxin . These studies will help to further understand the effects of dioxins and how to mitigate them.
特性
IUPAC Name |
1,3,6,9-tetrachlorodibenzo-p-dioxin | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O2/c13-5-3-8(16)10-9(4-5)17-11-6(14)1-2-7(15)12(11)18-10/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUIRDIJIUMMEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)OC3=C(O2)C(=CC(=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074088 | |
| Record name | 1,3,6,9-Tetrachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,6,9-Tetrachlorodibenzo-P-dioxin | |
CAS RN |
71669-24-4 | |
| Record name | 1,3,6,9-Tetrachlorodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071669244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,6,9-Tetrachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,6,9-TETRACHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/003X59ESM6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




